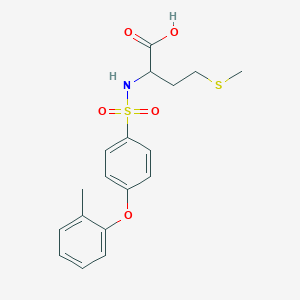
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is a chemical compound that has gained significant attention in scientific research. It belongs to the class of acrylates and has a molecular formula of C24H24N2O2. The compound is known for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.
Applications De Recherche Scientifique
Green Synthesis Applications
- L-Proline-Catalyzed Knoevenagel Condensation : L-Proline serves as a novel and eco-friendly catalyst in ethanol medium for the Knoevenagel condensation of indole-3-carboxyaldehydes, which includes derivatives of ethyl 2-cyano-3-(1H-indol-3-yl)acrylates (Venkatanarayana & Dubey, 2012).
Multi-Component Reaction Synthesis
- Cyclohexyl Isocyanide Reaction : An improved multi-component reaction involving cyclohexyl isocyanide, which leads to the synthesis of compounds related to methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate, demonstrating versatile applications in synthesis (Anary‐Abbasinejad, Hassanabadi, & Foroughi Kaldareh, 2010).
Stereoselective Synthesis and Applications
- Stereoselective Synthesis : The stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates using L-proline as a catalyst, demonstrating the utility of these compounds in the synthesis of biologically important molecules (Biswas et al., 2013).
Applications in Polymer Science
Polymer Synthesis : The use of methylated β-cyclodextrin to complex hydrophobic monomers like cyclohexyl acrylate, leading to water-soluble host/guest-complexes. This has implications in polymer science, particularly in the field of radical polymerization (Bernhardt, Glöckner, Theis, & Ritter, 2001).
Photo-cross-linkable Polymers : Research into the development of photo-cross-linkable polymers, which includes derivatives of acrylate, underscores the significance of these compounds in creating efficient corrosion inhibitors (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
RAFT Polymerization : The reversible addition fragmentation chain transfer (RAFT) polymerization of methyl acrylate, involving compounds such as cyclohexyl acrylate, showcases the advanced synthesis techniques in polymer science (Toy, Vana, Davis, & Barner‐Kowollik, 2004).
Waste Recovery : The solvent-based recovery of acrylate polymer from display film waste, which is relevant in environmental applications, highlights the importance of this compound in recycling and waste management (Lee, Ahn, & Lee, 2023).
Propriétés
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-15(17-9-5-6-10-18(17)21)11-14(12-20)19(22)23-16-7-3-2-4-8-16/h5-6,9-11,13,16H,2-4,7-8H2,1H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGXJYYUGEUON-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)OC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)OC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)
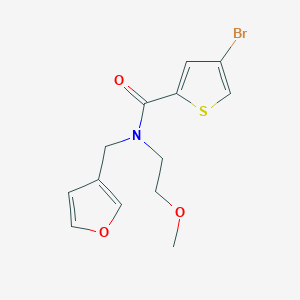
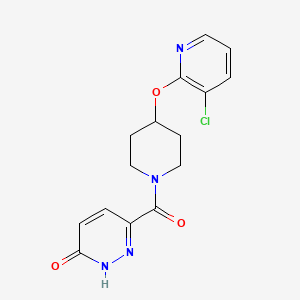
![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)


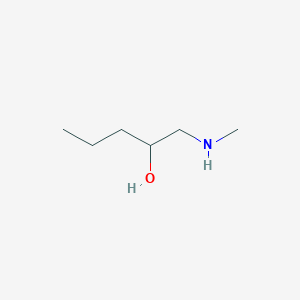
![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)
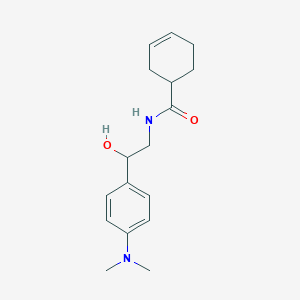
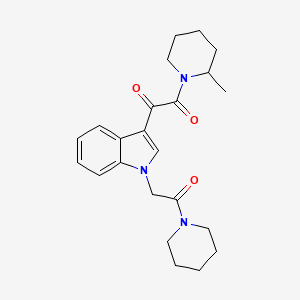
![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)
